8-Epiivangustin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Epiivangustin is a sesquiterpene lactone, a type of organic compound known for its diverse biological activities. It is derived from natural sources such as the medicinal plants Inula helenium and Artemisia pectinata .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Epiivangustin typically involves the chemical transformation of readily available precursors. One notable method includes the transformation of (-)-artemisin into this compound through a series of chemical reactions . The process involves several steps, including oxidation, reduction, and cyclization reactions, under specific conditions to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories for scientific studies. The synthesis involves standard organic chemistry techniques and reagents, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
8-Epiivangustin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated derivatives, while reduction can produce deoxygenated analogs .
Scientific Research Applications
8-Epiivangustin has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Industry: Utilized in the synthesis of other complex organic molecules and natural product derivatives.
Mechanism of Action
The mechanism of action of 8-Epiivangustin involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to cellular proteins and enzymes, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its activity is believed to be related to its ability to form covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
8-Epiivangustin is similar to other sesquiterpene lactones such as yomogin and 1-deoxyivangustin . it is unique in its specific stereochemistry and functional groups, which contribute to its distinct biological activities. Other similar compounds include:
Yomogin: Another sesquiterpene lactone with cytotoxic properties.
1-Deoxyivangustin: A related compound with similar chemical structure but different biological activities.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aR,8R,8aR,9aS)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10,12-13,16H,2,4-7H2,1,3H3/t10-,12+,13-,15-/m1/s1 |
InChI Key |
BGEGQRAHHFWWJT-CQROYNQRSA-N |
Isomeric SMILES |
CC1=C2C[C@H]3[C@H](C[C@]2([C@@H](CC1)O)C)OC(=O)C3=C |
Canonical SMILES |
CC1=C2CC3C(CC2(C(CC1)O)C)OC(=O)C3=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.